![molecular formula C18H15BO2 B15161587 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole CAS No. 143969-38-4](/img/structure/B15161587.png)
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole is an organic compound that features a benzodioxaborole core with a naphthyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole typically involves the reaction of naphthalen-2-yl ethylamine with benzodioxaborole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the naphthyl group is introduced to the benzodioxaborole core . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzodioxaborole derivatives.
Scientific Research Applications
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)ethyl 2-acetoxybenzoate: This compound has a similar naphthyl group but differs in its ester functionality.
Di(naphthalen-2-yl)-1,2-diphenylethene: This compound features a naphthyl group and is used in the development of fluorescent polymers.
Uniqueness
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole is unique due to its benzodioxaborole core, which imparts distinct chemical and physical properties. This core structure allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
143969-38-4 |
|---|---|
Molecular Formula |
C18H15BO2 |
Molecular Weight |
274.1 g/mol |
IUPAC Name |
2-(1-naphthalen-2-ylethyl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C18H15BO2/c1-13(19-20-17-8-4-5-9-18(17)21-19)15-11-10-14-6-2-3-7-16(14)12-15/h2-13H,1H3 |
InChI Key |
XBHQGWHAYRSRFZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C(C)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


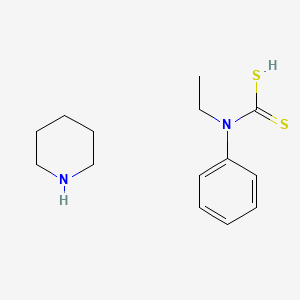
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
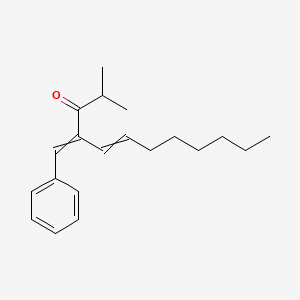
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)
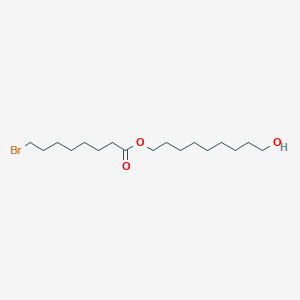
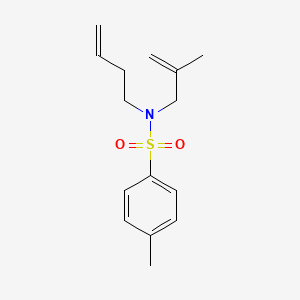
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)
![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
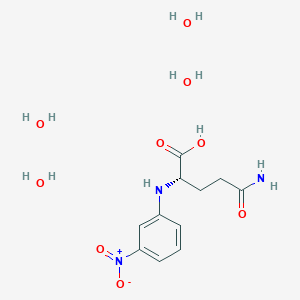
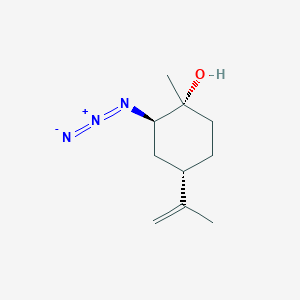
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
